2-(cyclopropanecarboxamido)-N-(2-ethoxyphenyl)-6,7-dihydrothiazolo[5,4-c]pyridine-5(4H)-carboxamide
Description
This compound belongs to the thiazolo[5,4-c]pyridine class, characterized by a bicyclic core comprising a thiazole ring fused to a pyridine moiety. Key structural features include:
- 2-Ethoxyphenyl substituent: Enhances lipophilicity compared to methoxy or chloro analogs, influencing membrane permeability.
- Carboxamide linkages: Provide hydrogen-bonding capabilities, critical for target interaction.
Properties
IUPAC Name |
2-(cyclopropanecarbonylamino)-N-(2-ethoxyphenyl)-6,7-dihydro-4H-[1,3]thiazolo[5,4-c]pyridine-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N4O3S/c1-2-26-15-6-4-3-5-13(15)21-19(25)23-10-9-14-16(11-23)27-18(20-14)22-17(24)12-7-8-12/h3-6,12H,2,7-11H2,1H3,(H,21,25)(H,20,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBQMUDFKTARRFO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=O)N2CCC3=C(C2)SC(=N3)NC(=O)C4CC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(cyclopropanecarboxamido)-N-(2-ethoxyphenyl)-6,7-dihydrothiazolo[5,4-c]pyridine-5(4H)-carboxamide typically involves multiple steps, starting from readily available precursorsCommon reagents used in these reactions include cyclopropanecarboxylic acid, 2-ethoxyaniline, and various coupling agents .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors and advanced purification techniques to ensure the high purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-(cyclopropanecarboxamido)-N-(2-ethoxyphenyl)-6,7-dihydrothiazolo[5,4-c]pyridine-5(4H)-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction can be used to introduce additional functional groups or modify existing ones.
Reduction: This reaction can be used to reduce specific functional groups within the molecule.
Substitution: This reaction can be used to replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an amine .
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may have potential as a bioactive compound, with applications in drug discovery and development.
Medicine: Its unique structure could make it a candidate for the development of new pharmaceuticals.
Industry: It could be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(cyclopropanecarboxamido)-N-(2-ethoxyphenyl)-6,7-dihydrothiazolo[5,4-c]pyridine-5(4H)-carboxamide is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. These interactions could include binding to enzymes or receptors, leading to changes in cellular processes .
Comparison with Similar Compounds
Structural Analog: Clopidogrel (Thieno[3,2-c]pyridine Core)
Clopidogrel (Plavix®) is a well-known antiplatelet prodrug with a thieno[3,2-c]pyridine core. Key differences include:
- Heteroatom substitution : Thiophene (sulfur) in clopidogrel vs. thiazole (sulfur and nitrogen) in the target compound.
- Substituents : Clopidogrel’s methyl ester and 2-chlorophenyl groups contrast with the cyclopropanecarboxamido and 2-ethoxyphenyl groups.
- Activity : Clopidogrel requires metabolic activation to inhibit the P2Y12 receptor, whereas the target compound’s carboxamide groups may enable direct binding .
| Parameter | Target Compound | Clopidogrel |
|---|---|---|
| Core Structure | Thiazolo[5,4-c]pyridine | Thieno[3,2-c]pyridine |
| Molecular Formula | C₂₁H₂₂N₄O₃S | C₁₆H₁₆ClNO₂S |
| Molecular Weight | 422.49 g/mol | 355.83 g/mol |
| Key Substituents | Cyclopropanecarboxamido, 2-ethoxyphenyl | 2-Chlorophenyl, methyl ester |
| Therapeutic Use (Hypothesized) | Antiplatelet or kinase inhibition | Antiplatelet (P2Y12 inhibitor) |
Structural Analog: N-(5-Chloro-2-methoxyphenyl)-2-(4-methylphenyl)-6,7-dihydrothiazolo[5,4-c]pyridine-5(4H)-carboxamide
This compound (ID: F395-0292) shares the thiazolo[5,4-c]pyridine core but differs in substituents :
- 4-Methylphenyl group : Increases steric bulk compared to the cyclopropane group.
- 5-Chloro-2-methoxyphenyl : Reduces lipophilicity relative to the 2-ethoxyphenyl group.
| Parameter | Target Compound | F395-0292 |
|---|---|---|
| Molecular Formula | C₂₁H₂₂N₄O₃S | C₂₁H₂₀ClN₃O₂S |
| Molecular Weight | 422.49 g/mol | 413.92 g/mol |
| Key Substituents | Cyclopropanecarboxamido, 2-ethoxyphenyl | 4-Methylphenyl, 5-chloro-2-methoxyphenyl |
| Solubility (Predicted) | Moderate (ethoxyphenyl enhances lipophilicity) | Lower (chloro group reduces solubility) |
| Potential Target Affinity | Enhanced rigidity may improve kinase binding | Methyl group may favor hydrophobic pockets |
Research Findings and Hypotheses
Metabolic Stability
The cyclopropane ring in the target compound likely reduces oxidative metabolism compared to clopidogrel’s thiophene ring, which is prone to CYP2C19-mediated activation .
Binding Interactions
- Carboxamide vs. Ester Groups : The target compound’s carboxamides may form stronger hydrogen bonds with targets like kinases or receptors, contrasting with clopidogrel’s ester prodrug design.
- Ethoxy vs. Methoxy/Chloro Substituents : Ethoxy’s larger size could enhance binding to hydrophobic pockets but reduce solubility .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
